molecular formula C20H29ClN4O4S B2357154 methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride CAS No. 1396879-68-7

methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride

Cat. No. B2357154
CAS RN: 1396879-68-7
M. Wt: 456.99
InChI Key: IPKGBSMFEARQPL-UHFFFAOYSA-N
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Description

Methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O4S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates highlights the formation of hydrogen-bonded supramolecular structures, demonstrating the potential for designing molecular assemblies with specific properties (Portilla et al., 2007).

Ring Expansion by Diazomethane : The reaction between coumarin derivatives and diazoethane reveals insights into ring expansion processes, which could be relevant for understanding the reactivity of related diazepan-ylsulfonyl compounds (Dean & Park, 1976).

Methylation Reactions : Studies on chlorimuron-ethyl with diazomethane provide examples of methylation reactions, which might share similarities with reactions involving the target compound, especially in terms of sulfonyl group reactivity (Choudhury & Dureja, 1996).

Heterocyclic Compound Synthesis : The synthesis of heteroarotinoids, which are analogs to the target compound, showcases the potential for creating biologically active molecules through complex synthetic routes (Sunthankar et al., 1990).

Carbene and Cyclopropane Synthesis : The study of chloro(4-methylpent-3-en-1-ynyl)carbene demonstrates photochemical transformations and reactions with alkenes, relevant for understanding the reactivity of the pyrazolyl and diazepan components of the target compound (Gvozdev et al., 2021).

Antibacterial Heterocyclic Compounds : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications highlights the potential pharmaceutical relevance of compounds with similar structural features (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

methyl 4-[[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]sulfonyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S.ClH/c1-16-15-17(2)24(21-16)14-12-22-9-4-10-23(13-11-22)29(26,27)19-7-5-18(6-8-19)20(25)28-3;/h5-8,15H,4,9-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGBSMFEARQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)benzoate hydrochloride

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